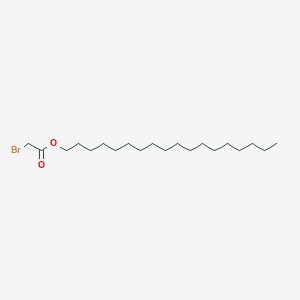

Octadecyl bromoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Octadecyl bromoacetate is a useful research compound. Its molecular formula is C20H39BrO2 and its molecular weight is 391.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Surfactant Applications

One of the primary applications of octadecyl bromoacetate is in the formulation of surfactants. Its amphiphilic nature allows it to reduce surface tension in aqueous solutions, making it useful in:

- Detergents and Cleaners : As a surfactant, it enhances the cleaning efficiency by lowering the surface tension of water, allowing better wetting and penetration into surfaces.

- Emulsifiers : It stabilizes emulsions in cosmetic formulations, contributing to product stability and texture.

Table 1: Surfactant Properties of this compound

| Property | Value |

|---|---|

| Critical Micelle Concentration (CMC) | Varies with concentration |

| Surface Tension Reduction | Significant at low concentrations |

| Efficiency (ΠCMC) | High |

Recent studies have indicated that this compound exhibits notable biological activities. It has been evaluated for its antimicrobial properties against various pathogens, demonstrating effectiveness as a biocidal agent.

- Antimicrobial Activity : Research indicates that compounds with long hydrophobic chains like this compound show enhanced antibacterial and antifungal activities. This property is particularly beneficial in medical applications where infection control is critical .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of synthesized cationic surfactants derived from this compound, it was found that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study utilized standard methods to assess biocidal activity, confirming the compound's potential for development in pharmaceutical formulations .

Material Science Applications

This compound has also found applications in materials science, particularly in the development of modified polymers and nanostructures.

- Polymer Modification : It serves as a quaternizing agent for synthesizing cationic polymers that exhibit enhanced surface properties and antimicrobial activities. These modified polymers are useful in coatings and biomedical applications .

- Nanostructured Materials : The incorporation of this compound into nanostructures has been explored to enhance the antimicrobial properties of materials used in medical devices .

Table 2: Material Science Applications

| Application | Description |

|---|---|

| Coatings | Antimicrobial coatings for surfaces |

| Biomedical Devices | Enhanced properties for infection control |

| Polymer Composites | Improved mechanical and surface properties |

Environmental Considerations

The environmental impact of this compound is an important consideration in its application as a surfactant. Studies suggest that while it is effective in various formulations, its biodegradability and ecotoxicity should be evaluated to ensure sustainable use .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom in octadecyl bromoacetate enables nucleophilic substitution (Sᴺ2) reactions. Key examples include:

a. Reaction with Amines

this compound reacts with primary or secondary amines to form amide derivatives. For instance:

C18H37OCOCH2Br+RNH2→C18H37OCOCH2NHR+HBr

This reaction is utilized to synthesize cationic surfactants, as demonstrated in studies where this compound was quaternized with tertiary amines to form polyurethane-based surfactants .

b. Reaction with Thiols

Thiols (R-SH) displace the bromine atom, producing thioesters:

C18H37OCOCH2Br+RSH→C18H37OCOCH2SR+HBr

These thioesters are intermediates in synthesizing sulfur-containing surfactants .

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

a. Acidic Hydrolysis

C18H37OCOCH2Br+H2OH+C18H37OH+HOOCCH2Br

Yields bromoacetic acid and octadecanol.

b. Basic Hydrolysis (Saponification)

C18H37OCOCH2Br+NaOH→C18H37ONa+NaOOCCH2Br

Produces sodium octadecyloxide and sodium bromoacetate.

Transesterification

This compound undergoes transesterification with alcohols in the presence of catalysts (e.g., NaOCH₃):

C18H37OCOCH2Br+ROH→ROCOCH2Br+C18H37OH

This reaction is used to synthesize shorter-chain bromoacetate esters.

Quaternization Reactions

This compound reacts with nitrogen-containing compounds to form quaternary ammonium salts:

a. With Imidazole Derivatives

In a study, this compound was reacted with 1-methylimidazole to form a quaternary ammonium salt:

C18H37OCOCH2Br+C3H4N2CH3→C18H37OCOCH2-Im+Br−

The product exhibited liquid crystalline properties and was characterized by ¹H NMR (δ 4.16 ppm for CH₂Br) and elemental analysis .

b. With Modified Polyurethane

Reaction with polyurethane containing tertiary amines produced cationic surfactants (e.g., PQ18). Surface activity parameters included:

| Property | Value (PQ18) |

|---|---|

| Critical Micelle Concentration (CMC) | 0.12 mM |

| Surface Tension (γ) | 32.5 mN/m |

| Minimum Surface Area (Aₘᵢₙ) | 1.8 nm² |

These surfactants showed enhanced antimicrobial activity when complexed with copper nanoparticles .

Stability and Decomposition

Thermogravimetric analysis (TGA) of this compound derivatives revealed decomposition temperatures above 200°C, indicating thermal stability suitable for industrial applications .

Propriétés

Numéro CAS |

18992-03-5 |

|---|---|

Formule moléculaire |

C20H39BrO2 |

Poids moléculaire |

391.4 g/mol |

Nom IUPAC |

octadecyl 2-bromoacetate |

InChI |

InChI=1S/C20H39BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(22)19-21/h2-19H2,1H3 |

Clé InChI |

LOBRVJLEFHWKDI-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCCCOC(=O)CBr |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.